proto-oncogene protein int-3
Description
Proto-oncogene protein Int-3, initially identified as a frequent target of Mouse Mammary Tumor Virus (MMTV) insertions in mammary carcinomas, corresponds to the intracellular domain of Notch4, a member of the Notch receptor family . The oncogenic activation of Int-3 occurs via truncation of the extracellular domain, leading to constitutive signaling that drives tumorigenesis, particularly in mammary and endothelial tissues . Notch4/Int-3 retains conserved motifs of Notch proteins, including the RAM domain, ankyrin repeats, and a PEST sequence, but is distinguished by fewer epidermal growth factor (EGF)-like repeats (34 vs. 36 in Notch1) and a shorter intracellular domain .
Properties
CAS No. |
146991-60-8 |
|---|---|
Molecular Formula |
C5H7NO3 |
Synonyms |
proto-oncogene protein int-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison with Notch Family Members
The Notch family (Notch1–4) shares a conserved receptor structure but exhibits distinct expression patterns and roles in development and cancer. Below is a comparative analysis:
Table 1: Structural and Functional Features of Notch Proteins
| Feature | Notch1 | Notch4/Int-3 | Notch2 | Notch3 |
|---|---|---|---|---|
| EGF-like Repeats | 36 | 34 | 36 | 34 |
| Intracellular Domain | Long | Short | Long | Intermediate |
| Tissue Specificity | Broad (hematopoietic, neural) | Endothelial, mammary | Liver, kidney | Vascular smooth muscle |
| Associated Cancers | T-ALL, solid tumors | Mammary carcinoma, angiosarcoma | Hepatocellular carcinoma | CADASIL, ovarian cancer |
| Key Splice Variants | NICD1 (activated form) | Int-3 (truncated) | NICD2 | NICD3 |
Key Findings :
- Notch4/Int-3 is unique in its endothelial cell specificity, as shown by in situ hybridization in embryonic and adult tissues .
- Constitutive activation of Int-3 mimics ligand-independent Notch signaling, unlike Notch1–3, which require ligand binding for activation .
- Notch4 lacks a transcriptional activation domain present in Notch1, suggesting divergent downstream targets .
Comparison with RET Proto-Oncogene
The RET proto-oncogene, another receptor tyrosine kinase, shares mechanistic parallels with Notch4/Int-3 in alternative splicing and oncogenic activation but differs structurally and functionally.
Table 2: Notch4/Int-3 vs. RET Proto-Oncogene
| Feature | Notch4/Int-3 | RET Proto-Oncogene |
|---|---|---|
| Protein Class | Receptor (Notch family) | Receptor tyrosine kinase |
| Activation Mechanism | Truncation of extracellular domain | Point mutations, gene fusions |
| Splice Variants | Truncated Int-3 oncoprotein | RET9, RET51 (C-terminal length) |
| Associated Cancers | Mammary, endothelial tumors | Thyroid carcinoma, neuroblastoma |
| Signaling Pathway | Notch (CSL-dependent) | MAPK, PI3K-AKT |
Key Findings :
- RET undergoes alternative splicing to produce isoforms with 9 or 51 C-terminal amino acids, influencing substrate specificity and signaling duration .
- Unlike Int-3, RET oncogenicity arises from mutations (e.g., MEN2 syndromes) or chromosomal rearrangements (e.g., RET/PTC fusions) .
- Both proteins are therapeutic targets: γ-secretase inhibitors for Notch and tyrosine kinase inhibitors (e.g., cabozantinib) for RET .
Cross-Pathway Interactions and Therapeutic Implications
Notch4/Int-3 and RET intersect with overlapping pathways:
- Crosstalk with RTK Pathways: Notch4 regulates VEGF expression in endothelial cells, indirectly influencing RET-driven angiogenesis .
- Therapeutic Challenges: Notch4 inhibition risks vascular toxicity, while RET inhibitors face resistance due to compensatory Notch activation .
Q & A
Q. What is the molecular and functional relationship between proto-oncogene protein Int-3 and the Notch signaling pathway?
- Methodological Answer: Proto-oncogene Int-3 (later identified as NOTCH4) is a member of the Notch receptor family, which regulates cell differentiation, proliferation, and apoptosis. To study this relationship, researchers often use immunohistochemistry to localize Int-3 in tissues (e.g., mammary tumors) and co-immunoprecipitation (Co-IP) to identify binding partners like Notch ligands (e.g., Delta-like ligand 4) . Knockdown experiments using siRNA in endothelial or cancer cell lines can further validate functional roles in signaling. Structural homology modeling tools (e.g., PROTCOM) can predict domain interactions between Int-3 and Notch pathway components .
Q. How can researchers validate the 3D structure of Int-3 and its domains?
- Methodological Answer: X-ray crystallography or cryo-EM of purified Int-3 fragments (e.g., the extracellular domain) can resolve atomic-level structures. For homology modeling, databases like PROTCOM provide templates for domain-domain interactions derived from PDB entries . Computational tools such as PyMOL or SWISS-MODEL can align Int-3 sequences with known Notch family structures (e.g., NOTCH1) to infer functional motifs .
Q. What experimental models are suitable for studying Int-3’s role in tumorigenesis?
- Methodological Answer: Transgenic mouse models (e.g., MMTV-driven Int-3 overexpression) are historically pivotal for linking Int-3 to mammary tumors . In vitro, CRISPR-Cas9 knockout in cancer cell lines can assess proliferation or invasion changes via scratch assays or transwell migration. Patient-derived xenografts (PDXs) with Notch4 mutations may also model therapeutic resistance .
Advanced Research Questions
Q. How can conflicting data on Int-3’s dual roles in oncogenesis and endothelial cell regulation be resolved?
- Methodological Answer: Tissue-specific knockout models (e.g., endothelial vs. epithelial Cre drivers) can isolate Int-3’s context-dependent functions. Single-cell RNA sequencing of tumor microenvironments may reveal cell-type-specific signaling crosstalk. Meta-analyses of transcriptomic datasets (e.g., TCGA) can correlate NOTCH4 expression with clinical outcomes across cancer subtypes, controlling for confounding variables like stromal contamination .
Q. What bioinformatics strategies identify Int-3 interaction networks in cancer signaling pathways?
- Methodological Answer: STRING or GeneMANIA databases can predict protein-protein interactions (PPIs) involving Int-3, validated by tandem affinity purification-mass spectrometry (TAP-MS). Pathway enrichment analysis (e.g., DAVID, GSEA) of co-expressed genes in RNA-seq datasets highlights overrepresented pathways (e.g., Wnt/β-catenin). For structural insights, docking algorithms like HADDOCK simulate Int-3’s binding to partners like RBP-Jκ .
Q. How should researchers design studies to address contradictory findings on Int-3’s prognostic value in AML?
- Methodological Answer: Retrospective cohort studies with multivariate analysis (adjusting for age, cytogenetics) can clarify NOTCH4’s independent prognostic impact. Harmonizing antibody validation (e.g., using CRISPR-Cas9 knockout controls in Western blotting) reduces variability in Int-3 detection. Collaborative meta-analyses via PRISMA guidelines aggregate data from heterogeneous studies, resolving biases in sample size or scoring criteria .
Q. What methodologies are optimal for characterizing Int-3 mutations in patient-derived samples?
- Methodological Answer: Targeted next-generation sequencing (NGS) panels covering NOTCH4 exons and splice sites identify mutations. Functional assays (e.g., luciferase reporters with CSL-binding sites) test mutant Int-3’s transcriptional activity. Structural predictions (e.g., AlphaFold2) model mutation-induced conformational changes, validated by molecular dynamics simulations .
Methodological and Data Analysis Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo findings for Int-3?
- Methodological Answer: Organoid models mimicking tumor-stroma interactions bridge in vitro and in vivo systems. Pharmacokinetic studies of Notch inhibitors (e.g., γ-secretase inhibitors) in murine models assess on-target effects. Single-cell RNA-seq of treated vs. untreated models identifies off-target pathways compensating for Int-3 inhibition .
Q. What statistical approaches are recommended for analyzing Int-3’s role in multi-omics datasets?
- Methodological Answer: Integrative analysis tools (e.g., mixOmics) correlate NOTCH4 mRNA, protein, and methylation data across omics layers. Bayesian networks infer causal relationships between Int-3 and downstream targets. For small sample sizes, bootstrapping or permutation tests enhance robustness .
Resource Utilization Questions
Q. Which databases and tools are critical for Int-3 research?
- Methodological Answer:
- Structural Data: PROTCOM for domain-domain templates; PDB for existing Notch structures .
- Omics Data: TCGA for cancer expression; GEO for microarray/RNA-seq datasets.
- Pathway Analysis: KEGG, Reactome for Notch signaling context .
- Mutation Analysis: COSMIC for NOTCH4 somatic mutations; ClinVar for clinical significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
